![molecular formula C10H11ClN4 B13163426 4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[3,4-D]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropylethyl group at the 1-position. These structural attributes contribute to its diverse chemical reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Preparation of Ethyl 2-Cyano-4,4-dimethoxybutanoate: This intermediate is synthesized by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency . Additionally, the use of safer reagents and solvents, such as ethanol and ammonia water, is preferred to minimize environmental impact and ensure safety .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The pyrazolo[3,4-D]pyrimidine core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound. These products often retain the core pyrazolo[3,4-D]pyrimidine structure, with modifications at the 4-position or other reactive sites .
Aplicaciones Científicas De Investigación
4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases and cancers.
Biological Research: The compound is used in studies investigating cell signaling pathways, particularly those involving the JAK-STAT pathway.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of JAK enzymes, thereby inhibiting their activity. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. Consequently, the compound can induce apoptosis in cancer cells and modulate immune responses in inflammatory diseases .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the same core structure but lacks the cyclopropylethyl group.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a chlorine atom at the 4-position.
Pyrido[2,3-d]pyrimidine Derivatives: Similar core structure with variations in substituents.
Uniqueness
4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropylethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H11ClN4 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
4-chloro-1-(1-cyclopropylethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-6(7-2-3-7)15-10-8(4-14-15)9(11)12-5-13-10/h4-7H,2-3H2,1H3 |
Clave InChI |
XHQJCWROWQBAKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


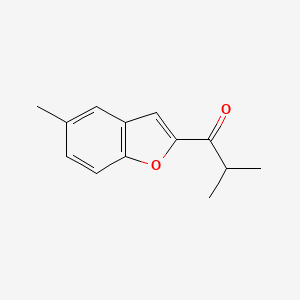

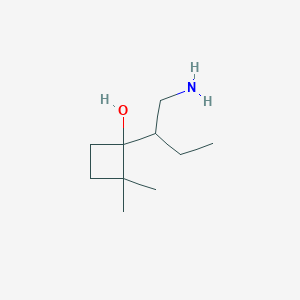
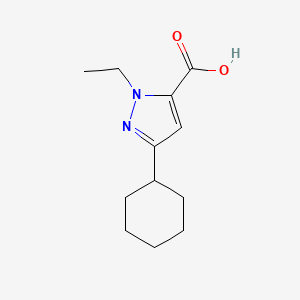
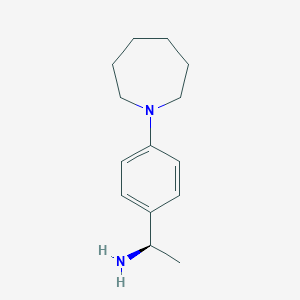

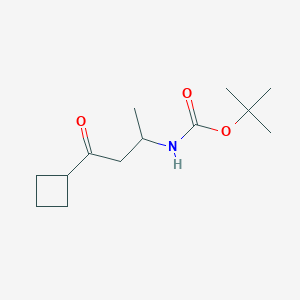

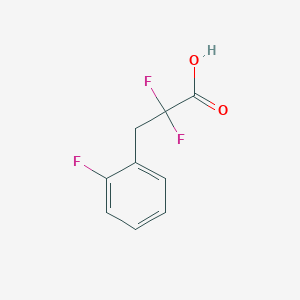

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)


